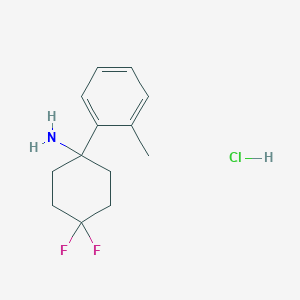

2-Methylpropanoyl isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isothiocyanates are compounds containing the -N=C=S group and are known for their diverse applications in organic synthesis and medicinal chemistry. They participate in various chemical reactions, forming a wide range of heterocyclic systems with anticipated biological activities.

Synthesis Analysis

Isothiocyanates, including structures similar to 2-Methylpropanoyl isothiocyanate, can be synthesized through reactions involving isothiocyanate with different nucleophilic reagents, leading to the formation of heterocyclic systems such as triazolines, thiadiazolidines, and quinazolines (Hemdan, 2010).

Molecular Structure Analysis

The crystal structures of isothiocyanate derivatives have been studied to understand their reactivity and molecular interactions. For example, the crystal structure of certain isothiocyanate adducts reveals the influence of substituents on molecular conformation and reactivity (Ibata, H. Nakano, & H. Tamura, 1992).

Chemical Reactions and Properties

Isothiocyanates participate in 1,3-dipolar cycloaddition reactions, indicating their versatility in forming various cycloadducts. These reactions often proceed via the C=N double bond of isothiocyanate, leading to complex molecular structures (Ibata, H. Nakano, & H. Tamura, 1992).

Physical Properties Analysis

The analysis of self-assembled monolayers (SAMs) on gold derived from 2-alkyl-2-methylpropane-1,3-dithiols, related to the structural motif of 2-Methylpropanoyl isothiocyanate, demonstrates the impact of alkyl chain length on monolayer properties, offering insights into the physical aspects of isothiocyanate derivatives (Park, Smith, & Lee, 2004).

Chemical Properties Analysis

Isothiocyanates are reactive towards nucleophiles, leading to various addition and cyclization reactions. These reactions are fundamental to synthesizing a broad array of heterocyclic compounds with potential biological activities, demonstrating the chemical versatility of isothiocyanate compounds (Hemdan, 2010).

Scientific Research Applications

Antimicrobial and Tuberculostatic Activities

Isothiocyanate derivatives, synthesized from reactions with nucleophilic reagents, have been explored for their potential antimicrobial properties. For instance, heterocyclic systems derived from isothiocyanates demonstrated antimicrobial activity, suggesting their potential application in the development of new antimicrobial agents (Hemdan, 2010). Similarly, derivatives of 1,1-bis-methylthio-2-nitro-ethene showed tuberculostatic activity in vitro, highlighting their potential in tuberculosis treatment research (Foks et al., 2005).

Biofumigation and Soilborne Pest Management

Isothiocyanates from Brassica green manures are utilized in biofumigation, leveraging their chemical similarity to synthetic fumigants like methyl isothiocyanate. This application underscores the potential of isothiocyanates in managing soilborne pests and diseases, offering a natural alternative to chemical fumigants and contributing to sustainable agricultural practices (Matthiessen & Kirkegaard, 2006).

Activation of Antioxidant Pathways

Research has shown that isothiocyanates, such as allyl, butyl, and phenylethyl isothiocyanate, can activate Nrf2 in cultured fibroblasts. This activation leads to increased expression of phase 2 and antioxidant enzymes, suggesting a role for isothiocyanates in enhancing cellular defense mechanisms against oxidative stress (Ernst et al., 2011).

Disease Prevention and Therapeutic Effects

Isothiocyanates from cruciferous vegetables have been extensively studied for their disease preventive and therapeutic effects. Clinical trials employing isothiocyanates have explored their efficacy against a range of diseases, including cancer and autism, suggesting their potential incorporation into disease mitigation strategies (Palliyaguru et al., 2018).

Chemical Synthesis and Characterization

Isothiocyanate derivatives have been synthesized and characterized for their reactivity and potential applications in chemical synthesis. For example, amino acid derivatives of benzoyl isothiocyanate have been explored for their crystal structures and theoretical reactivity, contributing to our understanding of these compounds at a molecular level (Odame et al., 2015).

Mechanism of Action

Target of Action

Isothiocyanates, including 2-Methylpropanoyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . Isothiocyanates have been shown to inhibit the growth of several types of cultured human cancer cells .

Mode of Action

Isothiocyanates interact with their targets and cause a variety of changes. For instance, they have been shown to decrease Akt phosphorylation , a key protein in cell survival signaling . This interaction inhibits the Akt pathway, which plays a crucial role in cell survival and growth .

Biochemical Pathways

Isothiocyanates can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes , induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators , induction of apoptosis , inhibition of nuclear factor kappa B (NF-ĸB) , inhibition of macrophage migration inhibitory factor (MIF) , inhibition of microtubule polymerization , inhibition of metastasis , and other pathways involved in chemoprevention .

Pharmacokinetics

They are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of isothiocyanates’ action are diverse. They have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They also increase reactive oxygen species (ROS) generation and cause GSH depletion .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates has been carried out under the protection of nitrogen and mild conditions . .

properties

IUPAC Name |

2-methylpropanoyl isothiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(2)5(7)6-3-8/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQHWLLLJQDSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropanoyl isothiocyanate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2495417.png)

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)